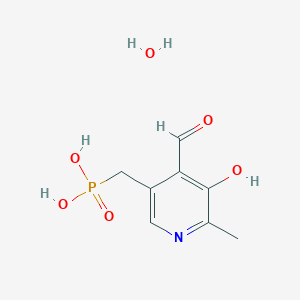
(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid;hydrate: is a chemical compound with the molecular formula C8H10NO6P·H2O Pyridoxal-5-phosphate monohydrate . This compound is a derivative of pyridoxal, which is a form of vitamin B6. It plays a crucial role in various biochemical processes, including amino acid metabolism and neurotransmitter synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of pyridoxal with phosphorous acid under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using advanced reactors and purification techniques to ensure high purity and yield. The process may also include crystallization steps to obtain the hydrate form of the compound.
Chemical Reactions Analysis
(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid;hydrate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridoxal-5-phosphate , which is an important cofactor in enzymatic reactions.
Reduction: Reduction reactions can convert the compound to its reduced form, which may have different biological activities.
Substitution: Substitution reactions can occur at the formyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Pyridoxal-5-phosphate
Reduction: Reduced forms of the compound
Substitution: Various derivatives based on the nucleophile used
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It plays a crucial role in amino acid metabolism and is used in studies related to enzyme function and regulation.
Medicine: It is used in the development of pharmaceuticals and as a supplement in nutritional studies due to its role as a vitamin B6 derivative.
Industry: It is used in the production of food additives and dietary supplements.
Mechanism of Action
The compound exerts its effects through its role as a cofactor in enzymatic reactions. It binds to enzymes and facilitates the transfer of amino groups, which is essential for the synthesis of neurotransmitters and other biologically active molecules. The molecular targets and pathways involved include various amino acid metabolism pathways and neurotransmitter synthesis pathways.
Comparison with Similar Compounds
Pyridoxal-5-phosphate
Pyridoxamine-5-phosphate
Pyridoxine (Vitamin B6)
Pyridoxal
Properties
Molecular Formula |
C8H12NO6P |
|---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid;hydrate |
InChI |
InChI=1S/C8H10NO5P.H2O/c1-5-8(11)7(3-10)6(2-9-5)4-15(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);1H2 |
InChI Key |
PYOLOILCQYANDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CP(=O)(O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















